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Compound of Interest

Compound Name: Spiro[2.5]octan-5-one

Cat. No.: B3040917 Get Quote

For researchers and professionals in the fields of chemical synthesis and drug development,

the unambiguous structural confirmation of novel or target molecules is a cornerstone of

scientific rigor. Spiro[2.5]octan-5-one (CAS No: 25308-67-2), with its unique spirocyclic

architecture fusing a cyclopropane and a cyclohexanone ring, presents an interesting case for

spectroscopic analysis. This guide provides an in-depth exploration of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

Spiro[2.5]octan-5-one, offering a predictive framework for its characterization. While a

comprehensive public database of its experimental spectra is not readily available, this

document leverages established spectroscopic principles and data from analogous structures

to provide a robust analytical guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of

atoms in an organic molecule. For Spiro[2.5]octan-5-one, both ¹H and ¹³C NMR will provide

critical information.

¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Data (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H1, H2 ~0.4 - 0.8 Multiplet 4H

H4, H8 ~1.8 - 2.2 Multiplet 4H

H6, H7 ~2.3 - 2.7 Multiplet 4H

Interpretation and Rationale:

The ¹H NMR spectrum of Spiro[2.5]octan-5-one is anticipated to be relatively complex in the

upfield region due to the rigid, three-dimensional nature of the spirocyclic system.

Cyclopropyl Protons (H1, H2): The protons on the cyclopropane ring are expected to be the

most shielded, appearing at the highest field (lowest ppm value), typically in the range of 0.4-

0.8 ppm. This significant shielding is a characteristic feature of cyclopropyl protons due to the

unique anisotropic effects of the strained three-membered ring. The signals are expected to

be complex multiplets due to geminal and vicinal coupling with each other.

Cyclohexane Protons (H4, H6, H7, H8): The eight protons on the cyclohexane ring are

diastereotopic, meaning they are chemically non-equivalent. The protons on the carbons

adjacent to the spiro center (C4 and C8) and those adjacent to the carbonyl group (C6 and

C7) will experience different electronic environments. The protons at C4 and C8 are

expected to resonate around 1.8-2.2 ppm. The protons at C6 and C7, being alpha to the

electron-withdrawing carbonyl group, will be deshielded and are predicted to appear further

downfield, likely in the 2.3-2.7 ppm region. Due to restricted conformational flexibility in the

ring system, these protons will exhibit complex splitting patterns (multiplets) arising from both

geminal and vicinal couplings.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic

molecule like Spiro[2.5]octan-5-one would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; it must
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dissolve the sample and should not have proton signals that overlap with the analyte's

signals.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

better signal dispersion and resolution.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90°

pulse angle.

To ensure accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T1

relaxation time) should be used between scans.[2]

The spectral width should be set to encompass all expected proton resonances (typically

0-12 ppm for most organic molecules).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS).

Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected ¹³C NMR Data (Predicted)
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Carbon Chemical Shift (δ, ppm)

C1, C2 ~15 - 25

C3 (Spiro) ~30 - 40

C4, C8 ~30 - 40

C6, C7 ~35 - 45

C5 (C=O) ~205 - 220

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals,

corresponding to the six chemically non-equivalent carbon atoms in Spiro[2.5]octan-5-one.

Carbonyl Carbon (C5): The most deshielded carbon will be the carbonyl carbon (C=O),

which is anticipated to resonate in the far downfield region of the spectrum, typically between

205 and 220 ppm.[3] This is a highly characteristic chemical shift for a ketone.

Spiro Carbon (C3): The spiro carbon, being a quaternary carbon, will likely have a lower

intensity signal due to the absence of a directly attached proton and a longer relaxation time.

Its chemical shift is predicted to be in the range of 30-40 ppm.

Cyclopropyl Carbons (C1, C2): The carbons of the cyclopropane ring are expected to be the

most shielded aliphatic carbons, resonating at the highest field (15-25 ppm).

Cyclohexane Carbons (C4, C6, C7, C8): The remaining four sp³ hybridized carbons of the

cyclohexane ring will have chemical shifts in the range of 30-45 ppm. The carbons alpha to

the carbonyl group (C6 and C7) are expected to be slightly more deshielded than those

adjacent to the spiro center (C4 and C8).

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
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Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing

C-H coupling, resulting in a single peak for each unique carbon atom.[4]

A sufficient number of scans must be acquired to obtain a good signal-to-noise ratio, as

the ¹³C isotope has a low natural abundance (1.1%).

The spectral width should be set to cover the entire range of expected carbon chemical

shifts (typically 0-220 ppm).

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

To aid in the assignment of the ¹³C signals, a Distortionless Enhancement by Polarization

Transfer (DEPT) experiment can be performed. DEPT-135, for example, will show CH and CH₃

signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be

absent.[1]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Expected IR Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium C-H stretch (cyclopropane)

2850-2960 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (ketone)

~1450 Medium CH₂ scissoring

~1020 Medium C-C stretch (cyclopropane)

Interpretation and Rationale:

Carbonyl Stretch: The most prominent and diagnostic peak in the IR spectrum of

Spiro[2.5]octan-5-one will be the strong absorption band corresponding to the C=O

stretching vibration of the ketone functional group. For a six-membered ring ketone, this

peak is typically observed around 1710 cm⁻¹.

C-H Stretches: The spectrum will also feature C-H stretching vibrations. The absorptions in

the 2850-2960 cm⁻¹ range are characteristic of the sp³ hybridized C-H bonds in the

cyclohexane ring. A weaker to medium intensity band around 3080 cm⁻¹ may be observed,

which is characteristic of the C-H bonds on the cyclopropane ring.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will

contain a complex pattern of absorptions due to various bending and stretching vibrations,

including CH₂ scissoring (~1450 cm⁻¹) and the characteristic C-C stretching of the

cyclopropane ring (~1020 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

Sample Preparation: As Spiro[2.5]octan-5-one is a liquid at room temperature, a neat

sample can be analyzed directly.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition (Attenuated Total Reflectance - ATR):

Record a background spectrum of the clean ATR crystal.
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Place a small drop of the liquid sample directly onto the ATR crystal.[5]

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The spectrometer software automatically ratios the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Key Vibrational Modes of Spiro[2.5]octan-5-one

Caption: Key IR vibrational modes.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern, which can offer valuable structural clues.

Expected Mass Spectrometry Data (Predicted)

m/z Interpretation

124 Molecular Ion (M⁺)

96 [M - CO]⁺

81 [M - C₃H₇]⁺

67 [C₅H₇]⁺

55 [C₄H₇]⁺

Interpretation and Rationale:

The electron ionization (EI) mass spectrum of Spiro[2.5]octan-5-one is expected to show a

molecular ion peak at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular

weight (C₈H₁₂O).[6] The fragmentation pattern will be influenced by the stability of the resulting

carbocations and neutral losses.
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Molecular Ion (m/z 124): The presence of the molecular ion peak is crucial for confirming the

molecular formula.

Loss of Carbon Monoxide (m/z 96): A common fragmentation pathway for cyclic ketones is

the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z

96.

Ring Cleavage: Fragmentation of the cyclohexane and cyclopropane rings will lead to a

series of characteristic peaks. For instance, cleavage of the cyclohexane ring could result in

fragments at m/z 81 and 67. The fragmentation of spirocyclic systems can be complex, but

these smaller fragments are common in the mass spectra of cyclic alkanes and ketones.[7] A

mass spectrum for the deuterated analog, Spiro[2.5]octan-5-one-4,4,8,8-D4, shows a

molecular ion at m/z 128, which is consistent with the addition of four deuterium atoms.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for purification and controlled

introduction, or by direct injection. The sample is vaporized in a heated inlet.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺).[9][10]

Fragmentation: The excess energy imparted during ionization causes the molecular ions to

fragment into smaller, charged species and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Predicted Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation.

Conclusion: A Unified Spectroscopic Picture
The comprehensive analysis of Spiro[2.5]octan-5-one requires a synergistic approach,

integrating data from NMR, IR, and MS. IR spectroscopy will quickly confirm the presence of

the ketone functional group. Mass spectrometry will establish the molecular weight and provide

fragmentation data consistent with the proposed spirocyclic structure. Finally, ¹H and ¹³C NMR

spectroscopy will provide the definitive evidence for the carbon-hydrogen framework, allowing

for the complete and unambiguous assignment of the molecular structure. This guide provides

a predictive framework for the spectroscopic characterization of Spiro[2.5]octan-5-one,

empowering researchers to confidently identify and analyze this and structurally related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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